molecular formula C12H12N2O5 B142289 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 143430-42-6

5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B142289
CAS No.: 143430-42-6
M. Wt: 264.23 g/mol
InChI Key: WUYMHXGIAWOUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with formic acid or formamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxolinic acid: A quinoline compound with antibacterial properties.

    Isoginkgetin: A flavonoid with similar structural motifs and biological activities.

Uniqueness

5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific functional groups and structural configuration, which confer unique reactivity and biological activity

Properties

CAS No.

143430-42-6

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15)

InChI Key

WUYMHXGIAWOUIO-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC

SMILES

CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC

Canonical SMILES

CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC

Synonyms

7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.